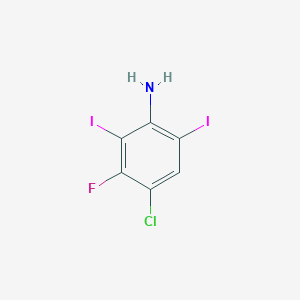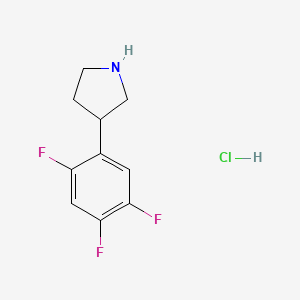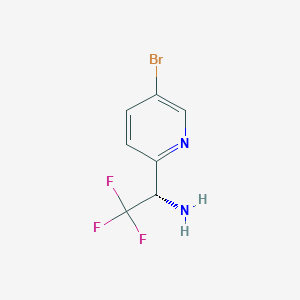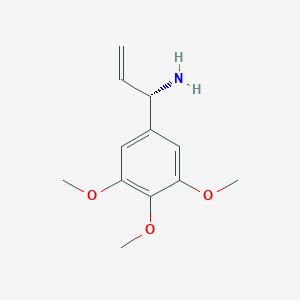
4-Chloro-3-fluoro-2,6-diiodobenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluoro-2,6-diiodobenzenamine is an organic compound with the molecular formula C6H3ClFI2N It is a halogenated aromatic amine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2,6-diiodobenzenamine typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. The process may include:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Halogenation: Sequential halogenation reactions are carried out to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
4-Chloro-3-fluoro-2,6-diiodobenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3-fluoro-2,6-diiodobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-3-fluoro-2,6-diiodobenzenamine involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as its use in biological assays or chemical reactions.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A similar halogenated benzene derivative with different substitution patterns.
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated benzene with chlorine, fluorine, and iodine atoms in different positions.
Uniqueness
4-Chloro-3-fluoro-2,6-diiodobenzenamine is unique due to the specific arrangement of halogen atoms and the presence of an amine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C6H3ClFI2N |
|---|---|
分子量 |
397.35 g/mol |
IUPAC 名称 |
4-chloro-3-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 |
InChI 键 |
DKPPDEUKKFURDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)N)I)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)

![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)



![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)
![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)



